4-Methylbenzhydrylamine
Overview
Description
4-Methylbenzhydrylamine (MBHA) is a type of resin that is commonly used in the field of chemistry . It is often used in the treatment of hyperphosphataemia in patients with end-stage renal failure .
Synthesis Analysis
The synthesis of 4-Methylbenzhydrylamine involves various chemical processes. The quality of commercial 4-Methylbenzhydrylamine-resin (MBHA-resin), used for the synthesis of peptide amides, is not consistent and residual ketone functionalities are frequently present .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzhydrylamine is represented by the formula C14H15N . It is a compound that consists of a series of well-ordered amino acids .
Physical And Chemical Properties Analysis
4-Methylbenzhydrylamine has a molecular weight of 197.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 197.120449483 g/mol . It has a topological polar surface area of 26 Ų . It has a heavy atom count of 15 .
Scientific Research Applications
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Peptide Synthesis
- Summary of Application : MBHA is widely used as a solid support for the synthesis of peptide amides . It’s often used in the form of MBHA resin .
- Methods of Application : The MBHA resin is used in Boc solid-phase peptide synthesis . The peptide chain is built by sequentially adding amino acids to the resin. The resin is then washed to remove any unreacted amino acids before the next one is added.
- Results or Outcomes : The use of MBHA resin in peptide synthesis allows for the efficient production of peptide amides. The extent of labeling is typically between 0.7-1.4 mmol/g loading .
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Preparation of Core-Shell Type MBHA Resin
- Summary of Application : A core-shell type MBHA resin has been prepared by benzotriazole-catalyzed amidoalkylation and partial hydrolysis .
- Methods of Application : The preparation involves the reaction of MBHA with benzotriazole, followed by partial hydrolysis .
- Results or Outcomes : The result is a core-shell type MBHA resin that can be used in various applications, including peptide synthesis .
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Treatment of Hyperphosphataemia
- Summary of Application : Hydrochloride resins, including 4-Methylbenzhydrylamine resin hydrochloride, have been used to study the treatment of hyperphosphataemia in patients with end-stage renal failure .
- Results or Outcomes : The use of hydrochloride resins, including 4-Methylbenzhydrylamine resin hydrochloride, may help in managing phosphate levels in patients with end-stage renal failure .
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Rink Amide Resin
- Summary of Application : Rink amide 4-methylbenzhydrylamine, polymer-bound is used in Fmoc-based solid-phase peptide synthesis (SPPS) of peptide amides .
- Methods of Application : The resin is used in the synthesis process where the peptide chain is built by sequentially adding amino acids .
- Results or Outcomes : The use of this resin allows for efficient production of peptide amides with an extent of labeling of approximately 1.1 mmol/g loading .
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Hydrochloride Resins
- Summary of Application : 4-Methylbenzhydrylamine resin hydrochloride has been used to study the treatment of hyperphosphataemia in patients with end-stage renal failure .
- Methods of Application : The exact methods of application are not specified in the source, but it likely involves administering the resin to patients and monitoring their phosphate levels .
- Results or Outcomes : The use of hydrochloride resins, including 4-Methylbenzhydrylamine resin hydrochloride, may help in managing phosphate levels in patients with end-stage renal failure .
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Aminomethylated Polystyrene
- Summary of Application : 4-Methylbenzhydrylamine hydrochloride, polymer-bound is used in the preparation of aminomethylated polystyrene .
- Methods of Application : The resin is used in the synthesis process where the aminomethylated polystyrene is prepared .
- Results or Outcomes : The use of this resin allows for efficient production of aminomethylated polystyrene .
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Preparation of MBHA Resin
- Summary of Application : A new method for synthesizing MBHA resin by benzotriazole-mediated amidoalkylation has been reported .
- Methods of Application : The synthesis involves the reaction of MBHA with benzotriazole .
- Results or Outcomes : The MBHA resin was efficiently prepared and showed excellent properties as a solid support .
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Synthesis of Carboxamides or Peptide C-Terminal Amides
- Summary of Application : MBHA resin is widely used as a solid support for the synthesis of carboxamides or peptide C-terminal amides .
- Methods of Application : The synthesis involves the use of MBHA resin as a solid support .
- Results or Outcomes : The use of MBHA resin allows for efficient production of carboxamides or peptide C-terminal amides .
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Treatment of Hyperphosphataemia
- Summary of Application : Hydrochloride resins, including 4-Methylbenzhydrylamine resin hydrochloride, have been used to study the treatment of hyperphosphataemia in patients with end-stage renal failure .
- Methods of Application : The exact methods of application are not specified in the source, but it likely involves administering the resin to patients and monitoring their phosphate levels .
- Results or Outcomes : The use of hydrochloride resins, including 4-Methylbenzhydrylamine resin hydrochloride, may help in managing phosphate levels in patients with end-stage renal failure .
Safety And Hazards
Future Directions
Research into therapeutic peptides, such as 4-Methylbenzhydrylamine, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research . Various resins, such as 4-Methylbenzhydrylamine (HMBA) resin, Wang resin, 2-chlorotrityl chloride (CTC) resin, and Merrifield resin, are used to introduce either amide or free carboxylic groups into the C-terminal of peptide .
properties
IUPAC Name |
(4-methylphenyl)-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPQFNXOFFPHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970462 | |
Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzhydrylamine | |
CAS RN |
55095-21-1 | |
Record name | 4-Methylbenzhydrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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